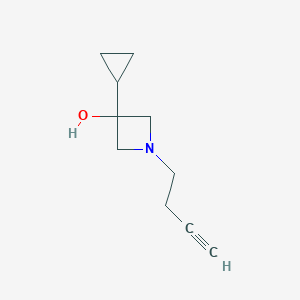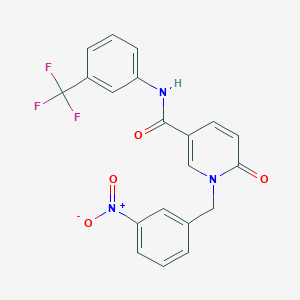
1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group, a trifluoromethyl group, a carboxamide group, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, trifluoromethyl group, and pyridine ring would all contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is often involved in reactions such as reduction and substitution . The trifluoromethyl group could potentially undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .
科学的研究の応用
Anticancer Applications
1,2,3-Triazoles exhibit promising anticancer properties. Researchers have explored their potential as inhibitors of various cancer cell lines. Specifically, this compound has demonstrated remarkable activity against leukemia cell lines, such as HL-60 .
Anti-Inflammatory Effects
1,2,3-Triazoles and their derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial effects. Researchers have investigated its activity against bacteria, fungi, and other microorganisms. Further studies are needed to elucidate its mechanism of action and specific targets .
Supramolecular Chemistry
1,2,3-Triazoles derivatives play a role in supramolecular chemistry. Their unique structural features allow for interactions with other molecules, leading to the formation of supramolecular assemblies and functional materials .
Drug Discovery
Due to their diverse biological activities, 1,2,3-triazoles serve as valuable scaffolds in drug discovery. Researchers explore modifications of these compounds to develop novel bioactive entities. The compound could be a starting point for designing new drugs .
Fluorescent Imaging
1,2,3-Triazoles-based molecules have been employed in fluorescent imaging. Their ability to interact with biomolecules and exhibit fluorescence makes them useful for visualizing cellular processes and molecular interactions .
Chemical Biology
Researchers utilize 1,2,3-triazoles derivatives in chemical biology studies. These compounds serve as probes to investigate biological processes, protein-ligand interactions, and enzyme activities .
Materials Chemistry
Lastly, 1,2,3-triazoles contribute to materials chemistry. Their incorporation into polymers, nanoparticles, and other materials enhances their properties and functionality .
Safety and Hazards
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)15-4-2-5-16(10-15)24-19(28)14-7-8-18(27)25(12-14)11-13-3-1-6-17(9-13)26(29)30/h1-10,12H,11H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXATNFQMHAAKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
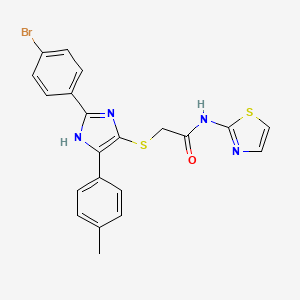
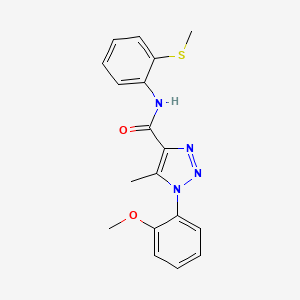
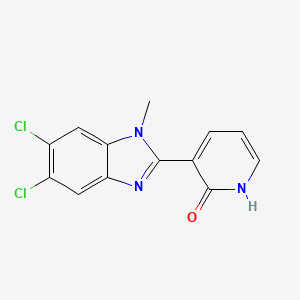
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
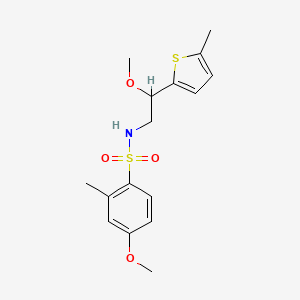
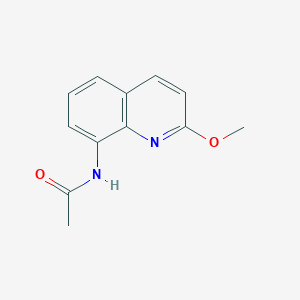
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)

